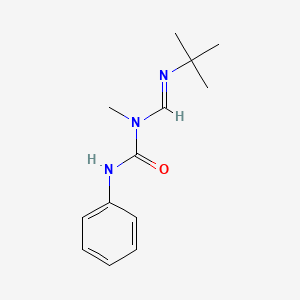

N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide

Beschreibung

N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide is a methanimidamide derivative characterized by a tert-butyl group, a methyl group, and a phenylcarbamoyl substituent. This structure distinguishes it from other methanimidamides, which often feature variations in aryl substituents (e.g., chloro-, methyl-, or ethylphenyl groups) or alkyl chains. Methanimidamides are typically studied for pesticidal, antimicrobial, or pharmacological activities, though regulatory restrictions apply to many due to toxicity concerns .

Eigenschaften

CAS-Nummer |

652154-50-2 |

|---|---|

Molekularformel |

C13H19N3O |

Molekulargewicht |

233.31 g/mol |

IUPAC-Name |

1-(tert-butyliminomethyl)-1-methyl-3-phenylurea |

InChI |

InChI=1S/C13H19N3O/c1-13(2,3)14-10-16(4)12(17)15-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,17) |

InChI-Schlüssel |

UPZLCSUYCIFHPX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)N=CN(C)C(=O)NC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide typically involves the reaction of tert-butylamine, methylamine, and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C13H18N4O2

Molecular Weight : 250.31 g/mol

The compound features a tert-butyl group, a methyl group, and a phenylcarbamoyl moiety, contributing to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines. Its mechanism involves the inhibition of specific pathways associated with cell proliferation and survival.

- Anti-inflammatory Properties : Research suggests that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Organic Synthesis

In organic chemistry, N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide serves as an important intermediate:

- Building Block for Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions.

- Reagent in Organic Reactions : It is employed as a reagent in the synthesis of other carbamoyl derivatives, enhancing the efficiency of organic synthesis processes.

Biological Research

The biological implications of this compound are vast:

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes relevant to metabolic pathways. This includes studies on its interaction with proteases and kinases, which are critical targets in drug development.

- Cellular Mechanisms : Investigations into how N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide affects cellular processes such as apoptosis and cell cycle regulation have provided insights into its potential as a therapeutic agent.

Case Study 1: Anticancer Efficacy

Objective : Evaluate the anticancer effects of N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide in vitro.

Methodology : Cancer cell lines were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.

Results : The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value of approximately 15 µM. Mechanistic studies revealed induction of apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

Objective : Investigate the anti-inflammatory effects in models of induced arthritis.

Methodology : Animal models were treated with the compound, and inflammation markers were measured post-treatment.

Results : A significant reduction in paw swelling (up to 50%) was observed compared to control groups. Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues.

Wirkmechanismus

The mechanism of action of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression modulation, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The table below highlights key structural differences and their implications:

Key Observations :

- Substituent Impact : The tert-butyl group in the target compound may enhance steric bulk and metabolic stability compared to smaller alkyl groups (e.g., methyl or ethyl) in banned analogs like chlordimeform. The phenylcarbamoyl group could modulate solubility and target binding .

- Toxicity Trends: Chlorinated aryl groups (e.g., in chlordimeform) correlate with high carcinogenicity, leading to bans, while dimethylphenyl variants (e.g., Maithraj) remain in use with stricter regulations .

Physicochemical Properties

While experimental data for the target compound is scarce, computational models for analogs suggest:

- Boiling Points : Methanimidamides with methylphenyl groups (e.g., N,N-dimethyl-N'-(4-methylphenyl)-) have calculated Tboil ~550 K, whereas chlorinated analogs likely exhibit higher boiling points due to increased molecular weight .

- Solubility : The tert-butyl and phenylcarbamoyl groups may reduce water solubility compared to dimethyl variants, impacting environmental persistence .

Biologische Aktivität

N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide is a compound with significant potential in pharmacological applications. Its unique chemical structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide is characterized by the presence of a tert-butyl group, a methyl group, and a phenylcarbamoyl moiety attached to a methanimidamide backbone. The compound has the following molecular formula:

- Molecular Formula : C13H18N2O

- CAS Number : 1955561-36-0

Biological Activity Overview

N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide has been studied for various biological activities, particularly its role as an inhibitor in enzymatic processes and its potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of peptidylarginine deiminase (PAD) enzymes, particularly PAD4. PAD4 is implicated in various inflammatory diseases due to its role in citrullination, which affects protein function and immune response:

- Mechanism : By inhibiting PAD4, N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide may reduce the formation of Neutrophil Extracellular Traps (NETs), thereby mitigating tissue damage in autoimmune conditions such as systemic lupus erythematosus and rheumatoid arthritis .

2. Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties through the modulation of cell cycle regulation and apoptosis:

- Cell Lines Tested : The compound has shown effectiveness against various cancer cell lines, including melanoma and breast cancer cells.

- Mechanism : It is hypothesized that the inhibition of PAD4 leads to altered expression of oncogenes and tumor suppressor genes, promoting apoptosis in malignant cells .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide:

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological data indicate moderate toxicity levels, necessitating further studies to establish safe dosage ranges for therapeutic use:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions (e.g., using DCC or EDC as coupling agents) between tert-butyl-methylamine and phenylcarbamoyl derivatives. Optimize solvent choice (e.g., DMF or THF), temperature (room temperature vs. reflux), and stoichiometric ratios. Purification via column chromatography or recrystallization improves yield. Reaction progress should be monitored using TLC or HPLC. For related protocols, refer to studies on structurally similar urea derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : A singlet for the tert-butyl group (δ ~1.2–1.4 ppm) and a singlet for the methyl group (δ ~3.0–3.3 ppm).

- ¹³C NMR : Peaks for the carbamoyl carbonyl (δ ~155–160 ppm) and tert-butyl carbons (δ ~25–30 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 263.3 g/mol).

Purity should be confirmed via HPLC (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of cytotoxic activity?

- Methodological Answer : Use HeLa (cervical cancer) or MCF-7 (breast cancer) cell lines with MTT or SRB assays. Include hydroxyurea as a positive control. Test a concentration range (e.g., 0.1–10 mM) and calculate IC₅₀ values. Validate results with apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxic activities of methanimidamide derivatives across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines, incubation times, and culture conditions.

- Validate Purity : Confirm compound purity via HPLC and elemental analysis.

- Cross-Validate with Multiple Assays : Combine MTT with flow cytometry (e.g., Annexin V staining).

- Replicate Experiments : Perform triplicate measurements and statistical analysis (e.g., ANOVA).

For example, IC₅₀ variations for N-(phenylcarbamoyl)benzamide (0.8 mM vs. 4.3 mM for hydroxyurea) were attributed to assay sensitivity differences .

Q. What in silico strategies predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Predict bioaccumulation and biodegradability using EPI Suite or TEST software.

- Molecular Docking : Screen for binding to neurotransmitter receptors (e.g., octopamine receptors in insects or α-adrenergic receptors in mammals) using AutoDock Vina.

- ADMET Prediction : Use SwissADME or ADMETLab to assess absorption, metabolism, and toxicity.

Formamidines like chlordimeform and amitraz show species-specific neurotoxicity via receptor interactions, which can guide target prioritization .

Q. How does the tert-butyl substituent influence pharmacokinetic properties compared to other alkyl groups?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., tert-butyl increases logP vs. methyl).

- Metabolic Stability : Perform microsomal assays (e.g., rat liver microsomes) to compare degradation rates.

- Steric Effects : Use molecular dynamics simulations to assess steric hindrance at binding sites.

The tert-butyl group in N-(tert-butyl)decahydro-3-isoquinolinecarboxamide enhances metabolic resistance, a property applicable to this compound .

Q. How can contradictions between in silico ADMET predictions and in vivo toxicity be addressed?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to detect toxic degradation products.

- In Vitro Hepatotoxicity : Test compound and metabolites on HepG2 cells.

- In Vivo Validation : Conduct acute toxicity studies in rodents (OECD 423 guidelines).

For example, chlordimeform was banned due to carcinogenic metabolites despite favorable ADMET predictions for parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.